Complete Loss of Dopamine D2 Receptor Binding vs. ADTN (>600-fold shift in affinity)
Both exo- and endo-2-amino-6,7-dihydroxybenzonorbornene displayed no ability to displace [3H]dopamine, [3H]apomorphine, or [3H]spiperone from calf and rat striatal homogenates up to concentrations of 2000 nM. In the same assay system, racemic ADTN (2-amino-6,7-dihydroxytetrahydronaphthalene) showed IC50 values of 6 nM in calf striatum and 3.1 nM in rat striatum versus [3H]dopamine [1]. This represents a >600-fold difference in binding affinity driven exclusively by the conformational constraint introduced by the benzonorbornene bridge.
| Evidence Dimension | Displacement of [3H]dopamine binding (IC50) |
|---|---|
| Target Compound Data | IC50 >2000 nM (exo- and endo-2-amino-6,7-dihydroxybenzonorbornene) |
| Comparator Or Baseline | Racemic ADTN: IC50 = 6 nM (calf striatum), IC50 = 3.1 nM (rat striatum) |
| Quantified Difference | >333-fold (calf) to >645-fold (rat) higher IC50; functionally inactive at D2 receptors |
| Conditions | Calf and rat striatal homogenates; radioligands: [3H]dopamine, [3H]apomorphine, [3H]spiperone; concentration range tested up to 2000 nM |
Why This Matters
This negative binding data definitively excludes the benzonorbornene scaffold from dopamine D2 receptor-mediated activity, making it an ideal negative control or conformational probe when used alongside ADTN to map receptor pharmacophore requirements.
- [1] Schuster DI, Katerinopoulos HE, Holden WL, Narula APS, Libes RB, Murphy RB. Synthesis and dopamine receptor binding of exo- and endo-2-amino-6,7-dihydroxybenzonorbornene, rigid analogues of 2-amino-6,7-dihydroxytetrahydronaphthalene. J Med Chem. 1982 Jul;25(7):850-854. DOI: 10.1021/jm00349a017. View Source
